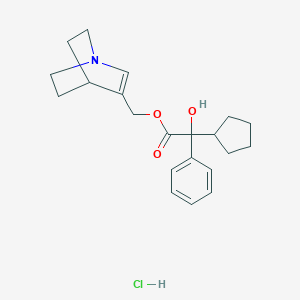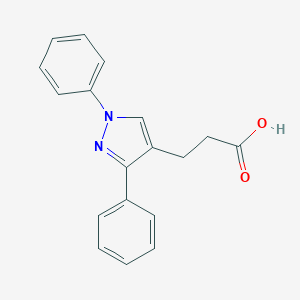
1,3-Diphenylpyrazole-4-propionic acid
Overview
Description
Synthesis Analysis
DPPA synthesis has been approached through various methods, reflecting its chemical versatility and the interest in its functional properties. A convenient and efficient protocol involves the synthesis of 5-aryl-1,3-diphenylpyrazole catalyzed by hydrochloric acid under ultrasound irradiation, yielding high yields and presenting operational simplicity and environmental benefits (Ji-tai Li et al., 2010). Additionally, dehydrogenation synthesis techniques have been employed to generate 1,3-diphenylpyrazole derivatives from substituted 1,3-diphenyl-pyrazolines, utilizing potassium permanganate supported on silica gel as a dehydrogenation reagent, which results in high yields under mild conditions (Ens Joint, 2009).
Molecular Structure Analysis
The molecular structure of DPPA has been thoroughly analyzed using density functional theory (DFT) calculations, revealing insights into its vibrational frequencies, potential energy distribution, and reactivity nature. This analysis also extends to the molecule's molecular electrostatic potential (MEP), natural bond orbitals (NBOs), and docking analysis with COX enzymes, indicating DPPA's role as a prostaglandin reductase inhibitor, potentially acting as a lead compound for treating inflammation and fungal diseases (T. Kavitha & G. Velraj, 2018).
Chemical Reactions and Properties
Research on DPPA encompasses its reactivity and chemical properties, highlighting its role in various chemical reactions. For example, studies have explored the synthesis of 2,3-diaryltetrazole-5-thiones, demonstrating DPPA's involvement in complex synthetic pathways and its influence on the resulting chemical structures and properties. These studies contribute to understanding DPPA's chemical versatility and potential applications in synthesizing novel compounds with specific characteristics and activities (F. Jian et al., 2005).
Physical Properties Analysis
The physical properties of DPPA, including its crystal structure and hydrogen bonding patterns, have been elucidated through detailed analysis. One study focuses on the structure of a 3,5-diphenylpyrazole tetramer linked by hydrogen bonds, showcasing the compound's complex intermolecular interactions and structural features. This analysis aids in understanding DPPA's solid-state behavior and its implications for material science and pharmaceutical applications (R. Raptis et al., 1993).
Chemical Properties Analysis
The chemical properties of DPPA, particularly its reactivity and interaction with various biological targets, have been a subject of significant interest. Its role as a prostaglandin reductase inhibitor suggests potential therapeutic applications in addressing inflammation and fungal infections. This aspect is further supported by docking analysis with COX enzymes, revealing DPPA's selective inhibition properties and its potential as a lead compound for developing new therapeutic agents (T. Kavitha & G. Velraj, 2018).
Scientific Research Applications
It serves as a source for new quinazoline derivatives, some of which exhibit significant antioxidant potency (Ramadan, El-ziaty, & El‐Helw, 2021).
This compound can be used for the preparation of pyrazolo[4,3-c]pyridines, which have diverse scientific research applications (El-Sayed & Ohta, 1973).
It plays a role in the dye-sensitized photooxidation process, as it quenches the phosphorescence of certain dyes under anaerobic conditions (Evans & Leaver, 1974).
1,3-Diphenylpyrazole-4-propionic acid derivatives like 1,3-Diphenylpyrazol-5-methyl-4-carbonic acid have been shown to reduce delayed type hypersensitivity in mice by inducing liver cytochrome P-450 (Khlopushina & Krinskaia, 1991).
Nonprostanoid prostacyclin (PGI2) mimetics based on this compound inhibit ADP-induced aggregation of human platelets in vitro, indicating potential therapeutic applications (Meanwell et al., 1992).
Nitrated derivatives of 1,3-Diphenylpyrazole-4-propionic acid show increased efficiency against parasites like Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum, suggesting its use in antiparasitic treatments (Rathelot et al., 2002).
It aids in the formation of hydrogen bonds between protonated pyrazoles and anions, which drives the assembly of extensive supramolecular frameworks (Singh, Kashyap, Singh, & Butcher, 2011).
DPPA, a variant of this compound, acts as a prostaglandin reductase inhibitor, making it a lead compound for treating inflammation and fungal diseases (Kavitha & Velraj, 2018).
Novel 1,5-diphenylpyrazole nonnucleoside reverse transcriptase inhibitors derived from this compound show activity against HIV-1 reverse transcriptase, including resistance mutations (Genin et al., 2000).
Certain derivatives of 1,3-Diphenylpyrazole, like N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, are being explored as potential antidepressants with reduced side effects (Bailey et al., 1985).
1,3-Diphenylpyrazole derivatives can be synthesized with high yields under mild conditions, broadening their scientific research applications (Joint, 2009).
The one-pot synthesis process of certain derivatives of 1,3-diphenylpyrazole-4-carboxaldehyde allows for the preparation of various compounds like thiosemicarbazones and hydrazones (Pundeer, Ranjan, Pannu, & Prakash, 2008).
The synthesis of 5-aryl-1,3-diphenylpyrazole under ultrasound irradiation offers advantages such as simplicity, higher yield, and environmental friendliness (Li, Yin, Li, & Sun, 2010).
The structure of [3,5-(C6H5)2C3H2N2]4, a 3,5-diphenylpyrazole tetramer, is linked by hydrogen bonds, revealing insights into its molecular architecture (Raptis, Staples, King, & Fackler, 1993).
Copper(I) complexes with catalytic properties have been synthesized using this compound, highlighting its potential in catalysis (Ardizzoia, Cenini, Lamonica, Masciocchi, & Moret, 1994).
properties
IUPAC Name |
3-(1,3-diphenylpyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-17(22)12-11-15-13-20(16-9-5-2-6-10-16)19-18(15)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHUSEBWZSOLAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546068 | |
| Record name | 3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenylpyrazole-4-propionic acid | |
CAS RN |
108446-77-1 | |
| Record name | 1,3-Diphenyl-1H-pyrazole-4-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108446-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90546068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)

![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)
![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)
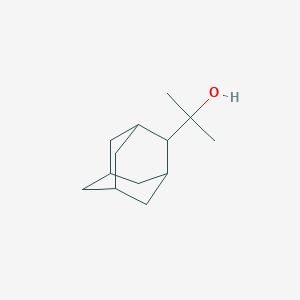
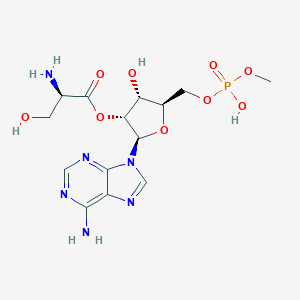
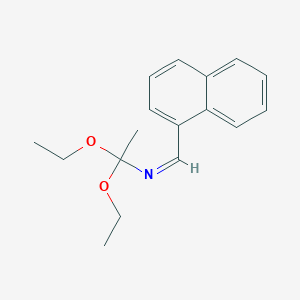
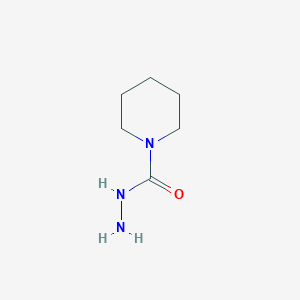
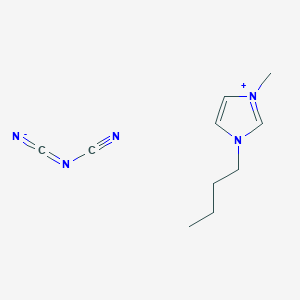
![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol](/img/structure/B9882.png)
![6-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B9883.png)
![3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate](/img/structure/B9887.png)
![Methyl 3-[4-(aminomethyl)phenyl]propanoate](/img/structure/B9888.png)
